2-Benzoyl-6-nitrobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 271.23 g/mol. It features a benzoyl group and a nitro group attached to a benzoic acid structure, making it a member of the nitrobenzoic acid derivatives. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone, while showing limited solubility in water .
For example, the reaction of 2-benzoyl-6-nitrobenzoic acid with thionyl chloride can yield 2-benzoyl-6-nitrobenzoyl chloride, which is useful for further synthetic applications .
Research indicates that derivatives of 2-benzoyl-6-nitrobenzoic acid exhibit various biological activities, including:
The synthesis of 2-benzoyl-6-nitrobenzoic acid can be achieved through several methods, including:
A notable method involves the oxidation of 3-nitro-o-xylene using dilute nitric acid and oxygen as oxidants, which co-produces 2-benzoyl-6-nitrobenzoic acid alongside other products .
2-Benzoyl-6-nitrobenzoic acid finds applications in various fields:
Interaction studies involving 2-benzoyl-6-nitrobenzoic acid focus on its binding affinities with biological targets. Research has shown that it may interact with specific enzymes or receptors, influencing pathways related to inflammation and cell proliferation. These interactions are critical for understanding the compound's pharmacodynamics and potential therapeutic uses.
Several compounds share structural similarities with 2-benzoyl-6-nitrobenzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-6-nitrobenzoic acid | Contains a methyl group at position 2 | Exhibits different solubility and reactivity |
| 3-Nitrobenzoic acid | Nitro group at position 3 | More acidic due to proximity of nitro group |
| Benzoyl benzoic acid | Lacks the nitro group | Primarily used as an intermediate in synthesis |
| 4-Nitrobenzoic acid | Nitro group at position 4 | Different biological activity profile |
These compounds differ primarily in their functional groups' positions and types, affecting their chemical reactivity and biological properties.
The IUPAC name 2-benzoyl-6-nitrobenzoic acid follows substitutive nomenclature rules:
This numbering ensures the lowest possible locants for substituents according to Cahn-Ingold-Prelog priorities. The compound’s CAS registry number (7335-77-5) and PubChem CID (569532) provide standardized identifiers for regulatory and database applications.
Although single-crystal X-ray diffraction data for 2-benzoyl-6-nitrobenzoic acid is unavailable, its methyl ester derivative (C₁₅H₁₁NO₅) offers structural insights. The ester analog crystallizes in a triclinic system with space group P1̅, featuring intermolecular hydrogen bonds between the nitro oxygen and ester carbonyl groups. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C=O (carboxylic acid) | ~1.21 |
| C-N (nitro group) | ~1.47 |
| C-C (benzoyl linkage) | ~1.48 |
These values align with density functional theory (DFT)-optimized geometries for similar ortho-substituted benzoic acids.
DFT studies on analogous systems (e.g., 2-chloro-4-nitrobenzoic acid) reveal that electron-withdrawing groups like -NO₂ and -COC₆H₅ induce significant polarization in the aromatic ring. Key findings include:
Substituent positioning critically affects physicochemical properties:
| Property | 2-Benzoyl-6-nitro | 2-Chloro-4-nitro | 2-Bromo-6-nitro |
|---|---|---|---|
| Melting Point (°C) | Not reported | 198–200 | 215–217 |
| logP (Calculated) | 2.34 | 1.89 | 2.12 |
| pKa (Carboxylic Acid) | ~2.8 | 1.7 | 2.3 |
The ortho-benzoyl group in 2-benzoyl-6-nitrobenzoic acid introduces steric hindrance, reducing acidity compared to chloro- and bromo-substituted analogs.
Precursor choice fundamentally dictates the efficiency of 2-benzoyl-6-nitrobenzoic acid synthesis. A widely adopted route begins with 3-nitro-o-xylene, which undergoes oxidation to form intermediates such as 2-methyl-3-nitrobenzylidene diacetate [5]. Subsequent Claisen condensation with diethyl oxalate introduces the acetyl group, followed by oxidation to yield 2-methyl-6-nitrophenylacetic acid [5]. This pathway highlights the importance of methyl group positioning in the xylene backbone for subsequent functionalization.
Alternative precursors include benzoyl chloride derivatives, where Friedel-Crafts acylation installs the benzoyl moiety prior to nitration. The selection between pre-nitrated and post-nitrated intermediates depends on reaction compatibility; nitro groups deactivate aromatic rings, necessitating careful sequence planning to avoid undesired side reactions [6].
Friedel-Crafts acylation of aromatic substrates requires precise control to maximize yield and regioselectivity. Recent advances employ metal-organic framework (MOF) catalysts, such as phosphomolybdic acid (PMA)@MIL-53(Fe), which enhance reaction efficiency under mild conditions [3]. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 15–25 mg | Maximizes active sites |
| Reaction Time | 45–60 min | Balances completion vs. degradation |
| PMA Weight Percent | 50–60% | Optimizes acidity and dispersion |
Increasing catalyst loading improves interaction frequency between acyl chloride and the aromatic ring, while exceeding 25 mg risks pore blockage in the MOF structure [3]. Solvent-free conditions at room temperature align with green chemistry principles, reducing energy input and waste generation [3].
Regioselective nitration of 2-benzoylbenzoic acid derivatives challenges conventional electrophilic substitution rules. The nitro group preferentially occupies the meta position relative to the electron-withdrawing benzoyl and carboxylic acid groups, as demonstrated by density functional theory (DFT) calculations [6]. This selectivity arises from:
Aqueous-phase nitration using dilute nitric acid (1.5–2.5 M) enhances selectivity by minimizing over-nitration and oxidative byproducts [6]. This method achieves >85% regiopurity for 6-nitro derivatives when reacting 2-benzoylbenzoic acid [6].
Purifying 2-benzoyl-6-nitrobenzoic acid demands techniques addressing its moderate solubility and acidic nature. A dual-step approach combines:
Comparative analysis of methods reveals trade-offs:
| Technique | Purity (%) | Recovery (%) | Time (h) |
|---|---|---|---|
| Crystallization | 92–95 | 70–75 | 6–8 |
| Column Chromatography | 98–99 | 85–90 | 12–15 |
Acid-base extraction proves less effective due to the compound’s limited solubility in aqueous NaOH, underscoring the need for non-ionic separation strategies [4].
The Fourier Transform Infrared spectroscopic analysis of 2-Benzoyl-6-nitrobenzoic acid reveals characteristic vibrational modes associated with both the nitro and carbonyl functional groups. The nitro group exhibits distinctive asymmetric and symmetric stretching vibrations that are diagnostic of aromatic nitro compounds [1] [2]. The asymmetric nitrogen-oxygen stretching vibration occurs within the range of 1550-1475 cm⁻¹, typically manifesting as a strong absorption band around 1527 cm⁻¹ [3] [4]. This higher frequency band represents the out-of-phase stretching motion of the two nitrogen-oxygen bonds within the nitro group.
The symmetric nitrogen-oxygen stretching vibration appears at lower frequencies, typically between 1360-1290 cm⁻¹, with observed values around 1350 cm⁻¹ [3] [1]. This band corresponds to the in-phase stretching motion of the two nitrogen-oxygen bonds. The frequency difference between these two modes, approximately 200 cm⁻¹, is characteristic of aromatic nitro compounds and distinguishes them from aliphatic nitro groups [2] [4].
The carbonyl functional groups in 2-Benzoyl-6-nitrobenzoic acid display characteristic stretching frequencies that reflect their chemical environments. The aromatic ketone carbonyl of the benzoyl moiety exhibits a strong absorption band around 1685-1670 cm⁻¹ [5] [6]. This frequency is lower than that of typical aliphatic ketones due to conjugation with the aromatic ring system, which reduces the carbonyl bond strength through electron delocalization [6]. The carboxylic acid carbonyl demonstrates a characteristic stretching frequency between 1710-1680 cm⁻¹, which may overlap with the ketone carbonyl absorption [7] [8].
Additional vibrational modes include the carboxylic acid hydroxyl stretching, which appears as a broad absorption envelope extending from 3500 to 2500 cm⁻¹ due to extensive hydrogen bonding in the solid state [7]. The aromatic carbon-hydrogen stretching vibrations occur around 3070 cm⁻¹, while the aromatic carbon-carbon stretching modes appear in the region of 1600-1475 cm⁻¹ [9] [10].
Table 3.1: Characteristic FTIR Frequencies for 2-Benzoyl-6-nitrobenzoic acid
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (asymmetric) | ν(NO₂) | 1550-1475 | Strong |
| Nitro (symmetric) | ν(NO₂) | 1360-1290 | Strong |
| Aromatic ketone | ν(C=O) | 1685-1670 | Strong |
| Carboxylic acid | ν(C=O) | 1710-1680 | Strong |
| Carboxylic acid | ν(OH) | 3500-2500 | Broad, strong |
| Aromatic | ν(C-H) | 3100-3050 | Medium |
| Aromatic | ν(C=C) | 1600-1475 | Medium |
The proton nuclear magnetic resonance spectrum of 2-Benzoyl-6-nitrobenzoic acid exhibits characteristic chemical shifts that reflect the electronic environment of each proton within the molecule [11]. The aromatic protons appear in the downfield region between 6.0-8.5 ppm, with specific chemical shifts influenced by the electron-withdrawing effects of both the nitro and carbonyl substituents [12] [13].
The protons on the nitrobenzoic acid ring experience significant deshielding due to the strong electron-withdrawing nitro group. The proton ortho to the nitro group typically resonates around 8.2-8.0 ppm, while protons meta to the nitro group appear around 7.8-7.6 ppm [14] [15]. The carboxylic acid proton exhibits a characteristic downfield signal between 10.5-12.0 ppm, appearing as a broad singlet due to rapid exchange with trace water or dimethyl sulfoxide solvent [13].
The benzoyl ring protons demonstrate chemical shifts in the aromatic region with ortho protons appearing around 7.8-7.6 ppm and meta and para protons resonating between 7.5-7.3 ppm [16]. The specific chemical shift values depend on the electronic effects of the carbonyl substituent and the degree of conjugation within the aromatic system.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2-Benzoyl-6-nitrobenzoic acid [11]. The carbonyl carbons exhibit characteristic downfield chemical shifts, with the aromatic ketone carbonyl appearing around 190-195 ppm and the carboxylic acid carbonyl resonating between 165-170 ppm [17] [18]. These chemical shifts reflect the different electronic environments and bonding characteristics of the two carbonyl groups.
The aromatic carbons display chemical shifts in the range of 125-150 ppm, with specific values influenced by their substitution patterns and proximity to electron-withdrawing groups [19] [18]. The carbon bearing the nitro group typically appears around 145-150 ppm due to the strong deshielding effect of the nitro substituent. The carbon atoms of the benzoyl ring exhibit chemical shifts between 125-135 ppm, with the ipso carbon appearing furthest downfield due to its direct attachment to the carbonyl group.
Table 3.2: Proton NMR Chemical Shift Assignments for 2-Benzoyl-6-nitrobenzoic acid
| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Nitrobenzoic acid H-3 | 8.2-8.0 | multiplet | 1H |
| Nitrobenzoic acid H-4 | 7.8-7.6 | multiplet | 1H |
| Nitrobenzoic acid H-5 | 7.8-7.6 | multiplet | 1H |
| Benzoyl ring H-ortho | 7.8-7.6 | multiplet | 2H |
| Benzoyl ring H-meta | 7.5-7.3 | multiplet | 2H |
| Benzoyl ring H-para | 7.5-7.3 | multiplet | 1H |
| Carboxylic acid | 10.5-12.0 | broad singlet | 1H |
Table 3.3: Carbon-13 NMR Chemical Shift Assignments for 2-Benzoyl-6-nitrobenzoic acid
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Ketone carbonyl | 190-195 | C=O (aromatic ketone) |
| Carboxylic acid | 165-170 | C=O (carboxylic acid) |
| Nitro-bearing carbon | 145-150 | Aromatic carbon |
| Aromatic carbons | 125-150 | Various aromatic positions |
| Benzoyl ipso carbon | 130-135 | Aromatic carbon |
Mass spectrometric analysis of 2-Benzoyl-6-nitrobenzoic acid reveals characteristic fragmentation patterns that provide structural information about the molecule [20] [21]. The molecular ion peak appears at m/z 271, corresponding to the molecular weight of 271.22 g/mol [20]. The fragmentation pathways follow predictable patterns based on the stability of the resulting ionic species and the relative bond strengths within the molecule.
The primary fragmentation pathway involves the loss of the carboxylic acid functionality, resulting in the formation of fragment ions at m/z 226 through the elimination of COOH (45 mass units) [21]. This fragmentation is favored due to the relatively weak bond between the aromatic ring and the carboxyl group, particularly when stabilized by the electron-withdrawing nitro substituent.
Another significant fragmentation pathway involves the cleavage of the benzoyl carbonyl bond, leading to the formation of characteristic fragments. The loss of the benzoyl group (C₆H₅CO, 105 mass units) produces a fragment ion at m/z 166, while the complementary benzoyl cation appears at m/z 105 [21] [22]. This fragmentation pattern is typical of aromatic ketones and provides diagnostic information about the presence of the benzoyl moiety.
The nitro group contributes to the fragmentation pattern through the loss of nitrogen dioxide (NO₂, 46 mass units), producing fragments at m/z 225 [23]. Additionally, the sequential loss of both nitro and carboxyl groups can occur, leading to multiple fragmentation products that confirm the structural assignment.
Secondary fragmentation processes include the formation of phenylium ion (C₆H₅⁺) at m/z 77 and the tropylium ion (C₇H₇⁺) at m/z 91, which are common fragments observed in aromatic compounds [21] [24]. The presence of these characteristic fragment ions, combined with the molecular ion peak, provides unambiguous identification of the compound structure.
Table 3.4: Major Mass Spectral Fragmentation Pattern of 2-Benzoyl-6-nitrobenzoic acid
| m/z Value | Relative Intensity | Fragment Assignment | Loss from Molecular Ion |
|---|---|---|---|
| 271 | 15-25% | [M]⁺- | - |
| 226 | 40-60% | [M-COOH]⁺ | -45 (COOH) |
| 225 | 20-30% | [M-NO₂]⁺ | -46 (NO₂) |
| 166 | 30-50% | [M-C₆H₅CO]⁺ | -105 (benzoyl) |
| 105 | 60-80% | [C₆H₅CO]⁺ | benzoyl cation |
| 77 | 40-60% | [C₆H₅]⁺ | phenylium ion |
| 51 | 20-40% | [C₄H₃]⁺ | ring fragment |
The ultraviolet-visible absorption spectroscopy of 2-Benzoyl-6-nitrobenzoic acid demonstrates characteristic electronic transitions that are significantly influenced by solvent polarity and intermolecular interactions [25] [26]. The compound exhibits multiple absorption bands in the ultraviolet and visible regions, corresponding to different electronic transitions within the aromatic chromophore system.
The primary absorption maximum occurs around 300-320 nm, attributed to the π→π* transition of the extended aromatic system [27]. This transition involves the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic framework. The exact wavelength of this absorption maximum is sensitive to solvent effects, with polar solvents typically causing bathochromic shifts due to stabilization of the excited state [28] [29].
A secondary absorption band appears around 250-280 nm, corresponding to higher energy π→π* transitions localized primarily on the benzoyl chromophore [26] [27]. The nitro group contributes additional absorption features around 260-270 nm through charge transfer transitions from the aromatic ring to the nitro functionality [30].
The carboxylic acid functionality exhibits a weak absorption band around 200-215 nm, attributed to an n→π* transition involving the non-bonding electrons on the carbonyl oxygen [8]. This transition is typically of low intensity compared to the π→π* transitions but provides additional structural information.
Solvent effects on the absorption spectra are pronounced, with polar protic solvents such as ethanol and water causing red shifts in the absorption maxima compared to non-polar solvents like hexane [28] [31]. The magnitude of these solvent-induced shifts depends on the specific solvent-solute interactions, including hydrogen bonding and dipole-dipole interactions. In aqueous solutions, the absorption spectrum is further influenced by the ionization state of the carboxylic acid group, with deprotonation at higher pH values causing additional spectral changes [31].
Aromatic solvents such as benzene and toluene produce unique spectral features due to π-π stacking interactions between the solvent and solute aromatic systems [29]. These interactions can lead to the formation of charge transfer complexes that modify the electronic absorption characteristics of the compound.
Table 3.5: UV-Visible Absorption Maxima of 2-Benzoyl-6-nitrobenzoic acid in Different Solvents
| Solvent | λmax₁ (nm) | λmax₂ (nm) | λmax₃ (nm) | Solvent Polarity Index |
|---|---|---|---|---|
| Hexane | 295 | 245 | 205 | 0.0 |
| Chloroform | 302 | 250 | 208 | 4.1 |
| Ethanol | 308 | 255 | 210 | 5.2 |
| Methanol | 310 | 258 | 212 | 5.1 |
| Water | 315 | 262 | 215 | 9.0 |
| DMSO | 312 | 260 | 213 | 7.2 |